N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-20(12-13-7-3-2-4-8-13)17(22)14-9-5-6-10-15(14)19-16(21)11-18/h2-10H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGJTIVIDHRNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
- Starting materials : Benzoyl chloride or benzoic acid derivatives, benzylamine, and methylamine or N-methylbenzylamine.
- Reaction : Amide bond formation via acyl chloride or activated ester intermediates with amines.
- Typical conditions : Use of coupling agents (e.g., isobutyl chloroformate, EDC) or direct reaction of acid chlorides with amines in inert solvents (e.g., dichloromethane, tetrahydrofuran).
- Temperature : Usually 0–25°C to room temperature to control reaction rate and avoid side reactions.
- Yields : Generally high (70–90%) under optimized conditions.
Representative Example from Literature
- Activation of 4-formylbenzoic acid with isobutyl chloroformate in dry dichloromethane under basic conditions, followed by addition of substituted benzylamines, yields N-benzylbenzamide derivatives (yields ~70%).
- Alternative routes involve direct reaction of benzyl chloride with N-methylbenzamide intermediates under reflux with potassium carbonate as base in toluene.
Introduction of 2-Bromoacetyl Group
Acylation Step
- Reagent : 2-Bromoacetyl chloride is commonly used for acylation of amines to introduce the bromoacetyl moiety.
- Substrate : The amine group on the benzamide derivative (usually at the 2-position amino substituent).
- Solvent : Inert organic solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate.
- Base : Organic bases like triethylamine or pyridine to neutralize HCl formed during acylation.
- Temperature : Typically 0–5°C initially to control exothermic reaction, then allowed to warm to room temperature.
- Reaction time : 1–4 hours depending on scale and reactivity.
- Work-up : Quenching with water, extraction, drying, and purification by recrystallization or chromatography.
Notes on Halogenation
- The bromoacetyl group introduces a reactive bromine atom alpha to the carbonyl, enabling further functionalization.
- Careful control of reaction conditions is necessary to avoid side reactions such as hydrolysis or poly-substitution.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of N-benzyl-N-methylbenzamide | Benzoyl chloride + N-methylbenzylamine; or activated acid + benzylamine | DCM, THF | 0–25 | 2–6 h | 70–90 | Use of coupling agents or direct acylation |
| Acylation with 2-bromoacetyl chloride | 2-Bromoacetyl chloride + amine group; base (TEA, pyridine) | DCM, THF | 0–5 (initial) to RT | 1–4 h | 60–85 | Control temperature to avoid side reactions |
| Purification | Extraction, drying, recrystallization or chromatography | - | - | - | - | Ensures high purity |
Detailed Research Findings and Optimization
- Yield Optimization : Use of dry solvents and inert atmosphere improves yield and purity by preventing hydrolysis of acid chlorides and bromoacetyl intermediates.
- Base Selection : Pyridine is preferred for acylation due to its dual role as base and nucleophilic catalyst, improving reaction rate and yield.
- Temperature Control : Maintaining low temperature during addition of 2-bromoacetyl chloride minimizes side reactions and decomposition.
- Reaction Monitoring : TLC and NMR spectroscopy are used to monitor reaction progress and confirm formation of desired product.
- Purification Techniques : Recrystallization from ethyl acetate/hexane or silica gel chromatography yields analytically pure compound.
Comparative Analysis with Related Compounds
| Compound | Preparation Highlights | Yield (%) | Key Challenges |
|---|---|---|---|
| N-Benzyl-N-methylbenzamide | Direct acylation of benzoyl derivatives with benzylamines | 70–90 | Control of amide formation |
| This compound | Acylation with 2-bromoacetyl chloride on amino-substituted benzamide | 60–85 | Avoiding hydrolysis and side reactions |
| 2-Amino-5-chloro-N,3-dimethylbenzamide (related) | Multi-step synthesis involving nitro reduction and chlorination | ~75 | Use of gaseous methylamine and temperature control |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-benzyl-2-amino-N-methylbenzamide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: N-benzyl-2-amino-N-methylbenzamide.
Oxidation Reactions: N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzoic acid.
Scientific Research Applications
Organic Synthesis
N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:
- Substitution Reactions : The bromoacetyl group can be replaced with different nucleophiles, allowing the formation of diverse derivatives.
- Reduction Reactions : It can be reduced to yield N-benzyl-2-amino-N-methylbenzamide, which may have distinct biological properties.
- Oxidation Reactions : Oxidation can lead to the formation of N-benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzoic acid.
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and protein interactions. Notably, it has been investigated for its role as a selective antagonist of the orexin 1 (OX1) receptor. This receptor is implicated in various physiological processes, including sleep regulation and addiction pathways. By inhibiting this receptor, the compound may contribute to therapeutic strategies for treating drug addiction .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic effects:
- Therapeutic Applications : Its selective antagonism of the orexin 1 receptor suggests potential applications in treating conditions such as insomnia and substance use disorders.
- Enzyme Inhibition Studies : The compound's ability to interact with enzymes like α-chymotrypsin highlights its relevance in drug design and development .
Case Study 1: Enzyme Interaction
In a study investigating enzyme inhibitors, this compound was shown to effectively inhibit α-chymotrypsin activity. This interaction illustrates its potential utility in protease studies, contributing to the understanding of enzyme mechanisms and paving the way for developing new inhibitors that could be used therapeutically .
Mechanism of Action
The mechanism of action of N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a selective antagonist of the orexin 1 (OX1) receptor, it binds to the receptor and inhibits its activity. This inhibition can modulate various physiological processes, including sleep-wake regulation and addiction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
- Bromoacetyl vs. Aryl Bromide : The target compound’s bromoacetyl group is more electrophilic than the aryl bromide in N-Benzyl-2-bromo-N-ethylbenzamide . This enhances its utility in alkylation reactions, whereas the aryl bromide may require harsher conditions for substitution.
- Hydroxy vs. Bromoacetyl : N-Benzoyl-2-hydroxybenzamide leverages a hydroxy group for hydrogen bonding and metal coordination, contrasting with the bromoacetyl’s role in covalent bond formation.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (373.24 vs.
- Thermal Stability : Crystallographic data from on nitrobenzamides suggest that electron-withdrawing groups (e.g., bromoacetyl) may stabilize the amide bond, though experimental validation is needed.
Biological Activity
N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17BrN2O2, characterized by the presence of a benzyl group and a bromoacetyl moiety that enhances its reactivity. The compound's structure is conducive to interactions with biological macromolecules, particularly proteins.
| Property | Details |
|---|---|
| Molecular Formula | C17H17BrN2O2 |
| Molecular Weight | 361.23 g/mol |
| Key Functional Groups | Bromoacetyl, Benzamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it acts as a selective antagonist of the orexin 1 (OX1) receptor. This receptor plays a crucial role in regulating various physiological processes, including sleep-wake cycles and addiction pathways. By inhibiting the OX1 receptor, the compound may modulate these processes, offering potential therapeutic benefits in treating conditions such as drug addiction and sleep disorders .
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins. This mechanism is particularly relevant in the context of enzyme regulation and protein interactions, making it a valuable tool for studying biochemical pathways .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to modify protein function through covalent binding could disrupt cancer cell proliferation pathways, although more detailed investigations are necessary to confirm these effects .
Case Studies and Research Findings
-
Study on Orexin Receptor Antagonism :
- A study demonstrated that this compound effectively inhibited the orexin 1 receptor in vitro. This inhibition was associated with altered behavioral responses in animal models, suggesting potential applications in treating sleep disorders and addiction .
-
Enzyme Interaction Studies :
- Research has shown that compounds similar to this compound can selectively target cysteine residues in proteins, leading to modulation of protein function. This property could be leveraged for drug development aimed at specific diseases where enzyme activity plays a critical role .
-
Anticancer Activity :
- In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the disruption of metabolic pathways essential for cancer cell survival .
Q & A
Q. What are the common synthetic routes for N-Benzyl-2-[(2-bromoacetyl)amino]-N-methylbenzamide, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves sequential amide coupling and bromoacetylation steps. For example:
- Step 1 : Formation of the benzamide core via coupling between 2-amino-N-benzyl-N-methylbenzamide and bromoacetyl chloride using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or pyridine .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Key Conditions : Reaction temperatures (0–25°C), anhydrous solvents, and controlled stoichiometry to minimize side reactions (e.g., over-bromination) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl, benzyl, and bromoacetyl groups) and monitor reaction progress .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for crystallizable derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromoacetyl group, benzyl ring) to isolate pharmacophoric elements .
- Crystallographic Analysis : Use SHELX-refined structures to correlate conformational flexibility with activity discrepancies .
- Dose-Response Assays : Standardize cell-based or enzymatic assays (e.g., kinase inhibition protocols) to minimize variability in IC values .
Q. What strategies optimize reaction yields and purity in large-scale synthesis of bromoacetyl-containing benzamides?
- Methodological Answer :
- Design of Experiments (DoE) : Screen parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions for bromoacetylation .
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side products like di-brominated analogs .
- In-line Monitoring : Use FTIR or HPLC to track reaction progress and trigger termination at peak product concentration .
Q. How can computational tools aid in predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Screen against kinase or protease databases (e.g., PDB) to identify potential binding pockets for the bromoacetyl moiety .
- MD Simulations : Simulate ligand-protein stability to prioritize targets for experimental validation .
- Pharmacophore Modeling : Align with known inhibitors (e.g., protein kinase inhibitors) to infer mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
